![molecular formula C18H23NO7 B1525670 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-19-3](/img/structure/B1525670.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid” is an antiviral agent and an intermediate for Velpatasvir , which is a NS5A inhibitor used in the treatment of hepatitis C (HCV) infection .
Molecular Structure Analysis
The molecular formula of the compound is C12H21NO5 . Unfortunately, the specific molecular structure analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Mechanistic Insights
- Dirhodium-catalyzed phenol and aniline oxidations highlight the utility of tert-butyl groups in catalysis, where tert-butylperoxy radicals serve as effective oxidants. This research underlines the importance of steric influences and the role of catalysts like dirhodium caprolactamate in oxidation reactions, which could be relevant to derivatives of pyrrolidinecarboxylic acid for synthetic applications (Ratnikov et al., 2011).
Material and Polymer Science
- The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butyl compounds demonstrate the relevance in polymer science, indicating that similar structural motifs in pyrrolidinecarboxylic acid derivatives could be explored for designing new polymeric materials with specific thermal and mechanical properties (Hsiao et al., 2000).
Organic Synthesis and Methodology
- Research on the reaction of tert-butoxy radicals with phenols provides insights into radical chemistry and potential pathways for synthesizing complex molecules from simple phenolic precursors, relevant for compounds containing tert-butoxycarbonyl groups (Das et al., 1981).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(2-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-11(9-13(19)15(20)21)25-14-8-6-5-7-12(14)16(22)24-4/h5-8,11,13H,9-10H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHNYWEGRFKQF-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



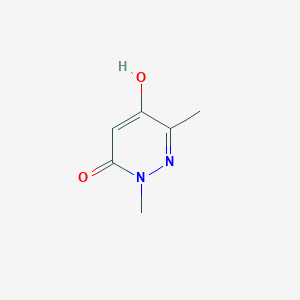
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
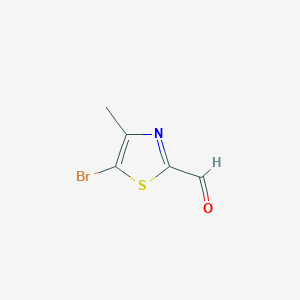
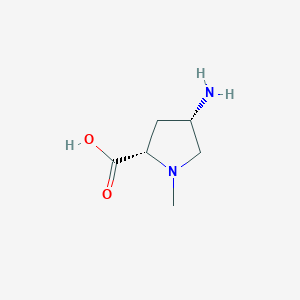
![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

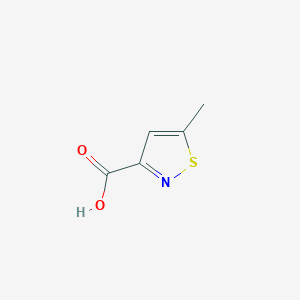
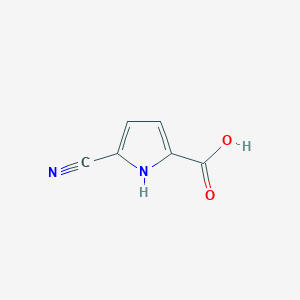
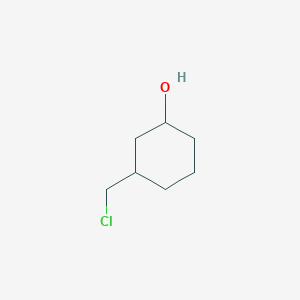

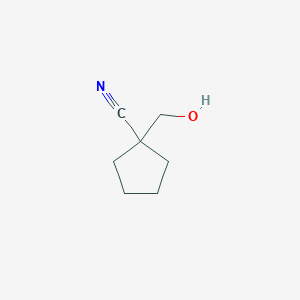
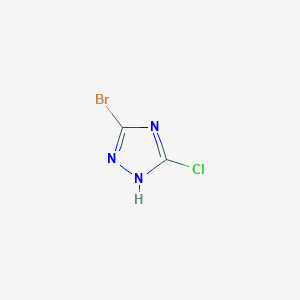
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)